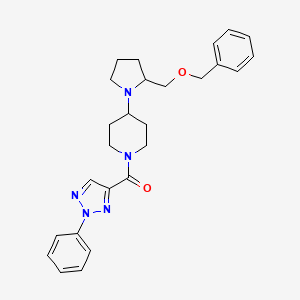
(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research in the field of synthetic organic chemistry has led to the development of novel methodologies for creating complex molecules, including those containing piperidine and pyrrolidine rings. One study detailed an efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting challenges in synthesizing heterocycles with piperidine and pyridine rings and offering a solution through a straightforward synthetic process (Zhang et al., 2020).
Crystallography and DFT Studies
- Advanced crystallographic and Density Functional Theory (DFT) analyses are crucial for understanding the structural and electronic properties of chemical compounds. A study conducted on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, which share structural similarities with the compound of interest, utilized X-ray diffraction and DFT to investigate molecular structures, electrostatic potential, and physicochemical properties, providing insights into the conformational stability and reactivity of such molecules (Huang et al., 2021).
Antimicrobial Activity
- The exploration of new antimicrobial agents is another application area. A study synthesized a library of dihydropyrrolone conjugates derived from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, evaluating their in vitro antibacterial, antifungal, and antimycobacterial activities. The compounds exhibited good to moderate activity against various bacterial and fungal strains, demonstrating the potential of such structures in developing new antimicrobial agents (Pandya et al., 2019).
Corrosion Inhibition
- In the field of materials science, triazole derivatives, including those structurally related to the compound , have been studied as corrosion inhibitors for metals in acidic environments. Research on (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs revealed their effectiveness in protecting mild steel against corrosion, showcasing the application of such compounds in industrial maintenance (Ma et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been known to interact with a variety of biological targets .
Mode of Action
Similar compounds have shown a broad range of chemical and biological properties . For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
Similar compounds have shown a broad range of chemical and biological properties .
Eigenschaften
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c32-26(25-18-27-31(28-25)23-10-5-2-6-11-23)29-16-13-22(14-17-29)30-15-7-12-24(30)20-33-19-21-8-3-1-4-9-21/h1-6,8-11,18,22,24H,7,12-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELIXDDEMMEFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)COCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

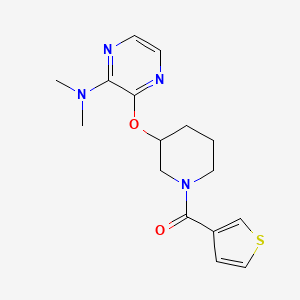
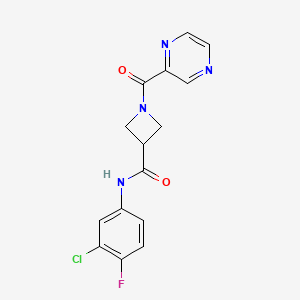
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)
![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)
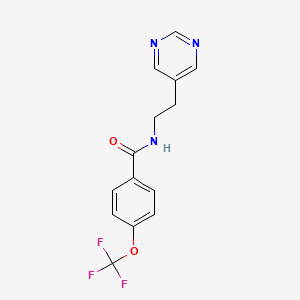
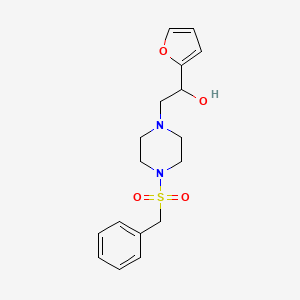
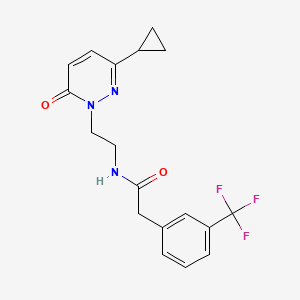
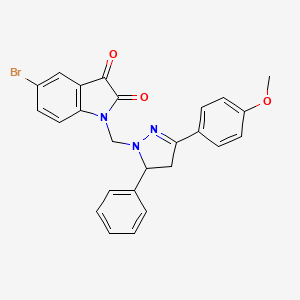
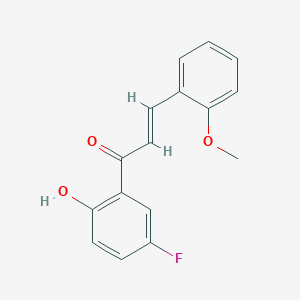
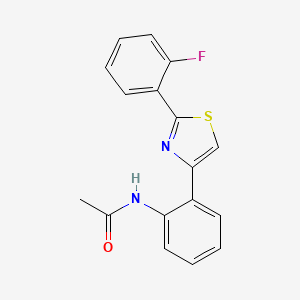
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
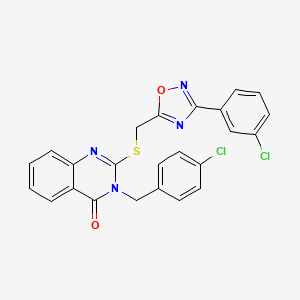
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
